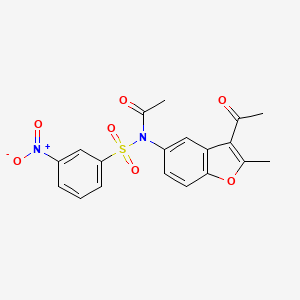

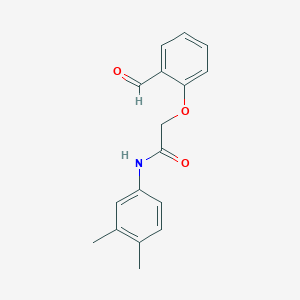

7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H18O4 and its molecular weight is 358.393. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Transition-Metal-Free Arylation of Phenols

This research presents a method for intramolecular arylation of phenols with aryl halides without using transition metals. The process involves an initial formation of a benzyne intermediate, followed by an aromatic sp(2) C-H functionalization to form carbon-carbon bonds. Such methodologies can be crucial for synthesizing complex organic compounds, including derivatives of 7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one (Bajracharya & Daugulis, 2008).

Modular Synthesis Approach

A versatile strategy for synthesizing benzofurans, 2H-chromenes, and benzoxepines, which are key structures in various natural products and pharmaceuticals, was developed using Claisen rearrangement and ring-closing metathesis. This approach can potentially be applied to synthesize complex molecules like this compound, contributing to the development of new therapeutic agents (Kotha & Solanke, 2022).

Antimicrobial Activity of Chromene Derivatives

A study on novel chromene derivatives, specifically 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, showed significant antibacterial and antifungal activities. These findings highlight the potential of chromene derivatives in developing new antimicrobial agents, suggesting that modifications on the this compound scaffold could lead to promising therapeutic candidates (Mandala et al., 2013).

Electrochemical Studies of Chromene Derivatives

Research involving the electrochemical oxidation of a benzofuran derivative, related to chromene structures, in carbon nanotube paste electrode-based ionic liquids, demonstrated its use as an efficient sensor for detecting hydrazine. This indicates the potential of chromene derivatives in sensor technology, which could extend to compounds like this compound for various analytical applications (Mazloum‐Ardakani & Khoshroo, 2013).

Acetylcholinesterase Inhibitors for Alzheimer's Disease

A study focusing on 7-benzyloxycoumarin-based compounds for their acetylcholinesterase (AChE) inhibitory activity, which is a target in Alzheimer's disease treatment, showed remarkable results. These compounds, due to their structural similarities with chromene derivatives, suggest that modifications on the this compound structure could yield potent AChE inhibitors (Amin et al., 2021).

作用機序

Target of Action

The primary targets of 7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in the nervous system. Cholinesterases are responsible for breaking down acetylcholine, a neurotransmitter involved in memory and muscle control, while MAO B is involved in the breakdown of dopamine, a neurotransmitter that plays a role in reward, motivation, and motor control .

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activity . This inhibition prevents the breakdown of neurotransmitters, leading to an increase in their levels in the synaptic cleft. The increased levels of these neurotransmitters can enhance neuronal communication and potentially improve symptoms related to neurodegenerative diseases .

Biochemical Pathways

Similarly, by inhibiting MAO B, it prevents the breakdown of dopamine, enhancing dopaminergic signaling .

Pharmacokinetics

Similar compounds have been shown to interact with cytochrome p450 enzymes, which play a key role in drug metabolism . These interactions can influence the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The inhibition of AChE, BChE, and MAO B by this compound leads to increased levels of acetylcholine and dopamine in the brain . This can result in enhanced neuronal communication and potential improvements in symptoms related to neurodegenerative diseases, such as Alzheimer’s disease .

特性

IUPAC Name |

2-methyl-3-phenoxy-7-phenylmethoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O4/c1-16-23(27-18-10-6-3-7-11-18)22(24)20-13-12-19(14-21(20)26-16)25-15-17-8-4-2-5-9-17/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNILGGMBKXXYFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,2-dimethylindol-5-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2954911.png)

![2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2954913.png)

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B2954914.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2954917.png)

![8-(2,4-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2954918.png)

![ethyl 4-[3-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B2954919.png)

![Methyl (E)-4-[3-(4-chlorophenyl)sulfonylpropylamino]-4-oxobut-2-enoate](/img/structure/B2954920.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2954922.png)